molecular formula C15H21N3O5S2 B2995391 1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide CAS No. 1428373-59-4

1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide

Cat. No. B2995391
CAS RN: 1428373-59-4
M. Wt: 387.47
InChI Key: XCDBJRKECQAYMJ-UHFFFAOYSA-N
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Description

1-(cyclopropylsulfonyl)-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide, also known as CSMD, is a synthetic compound that has been extensively studied for its potential use in scientific research. CSMD is a member of the azetidine class of compounds and is known to exhibit a wide range of biochemical and physiological effects. In

Scientific Research Applications

Carbonic Anhydrase Inhibition

Several studies have investigated sulfonamide compounds as inhibitors of carbonic anhydrase (CA) isoenzymes, which play significant roles in physiological processes such as respiration, acid-base balance, and the formation of aqueous humor in the eye. Sulfonamides show inhibitory activity against various CA isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII, with nanomolar half maximal inhibitory concentrations. These findings suggest potential applications in treating conditions like glaucoma, epilepsy, and obesity, as well as in diuretic therapy (Supuran, Maresca, Gregáň, & Remko, 2013).

Polymer Synthesis

Sulfonamide-based compounds have been used in polymer synthesis, particularly in the anionic polymerization of N-sulfonylazetidines. This process leads to the formation of polymers with potential applications in materials science. For example, the anionic ring-opening polymerization of N-(methanesulfonyl)azetidine has been explored, producing polymers with unique properties based on the sulfonyl groups incorporated into the polymer backbone. Such research indicates the utility of sulfonamide compounds in developing new polymeric materials with specific functionalities (Reisman, Rowe, Jefcoat, & Rupar, 2020).

Organic Synthesis Applications

Sulfonamide compounds are versatile intermediates in organic synthesis, facilitating the synthesis of a wide range of heterocyclic compounds, including azoloyl NH-1,2,3-triazoles and azolyl diazoketones. These reactions are influenced by the nature of the initial enaminones and sulfonyl azides and can be directed towards the production of compounds with potential biological activity. This versatility underscores the importance of sulfonamide compounds in synthetic organic chemistry and drug development (Shafran et al., 2022).

properties

IUPAC Name

1-cyclopropylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c16-24(20,21)13-3-1-11(2-4-13)7-8-17-15(19)12-9-18(10-12)25(22,23)14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19)(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDBJRKECQAYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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